molecular formula C6H7BrN2OS B1337558 5-Bromo-2-methoxy-4-(methylthio)pyrimidine CAS No. 59549-52-9

5-Bromo-2-methoxy-4-(methylthio)pyrimidine

Cat. No.: B1337558
CAS No.: 59549-52-9
M. Wt: 235.1 g/mol
InChI Key: RUALHKGODQGZFN-UHFFFAOYSA-N
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Description

Introduction and Chemical Identity

Historical Context and Significance in Heterocyclic Chemistry

The development of substituted pyrimidine derivatives has been central to the advancement of heterocyclic chemistry since the late nineteenth century. Pyrimidine itself, as one of the three diazines, was first systematically studied beginning in 1884 with Pinner's pioneering work on pyrimidine synthesis through the condensation of ethyl acetoacetate with amidines. The parent pyrimidine compound was subsequently prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The strategic introduction of multiple functional groups onto the pyrimidine ring system has evolved significantly throughout the twentieth and twenty-first centuries. Brominated pyrimidine derivatives, in particular, have gained prominence due to their enhanced reactivity in cross-coupling reactions and their utility as synthetic intermediates. The incorporation of methoxy and methylthio substituents represents a sophisticated approach to modulating the electronic properties of the pyrimidine ring, enabling precise control over reactivity patterns and biological activity profiles.

The significance of compounds like 5-Bromo-2-methoxy-4-(methylthio)pyrimidine extends beyond their immediate synthetic utility. These molecules serve as important models for understanding structure-activity relationships in heterocyclic systems and contribute to the broader understanding of how substituent effects influence molecular behavior. The pyrimidine ring system's prevalence in biological systems, including its presence in nucleotides cytosine, thymine, and uracil, has made substituted pyrimidines particularly valuable in medicinal chemistry research.

Recent advances in heterocyclic chemistry have demonstrated the versatility of pyrimidopyrimidine scaffolds and their derivatives in developing compounds with diverse biological activities, including antibacterial, antiviral, and anticancer properties. The strategic substitution patterns found in compounds such as this compound reflect the ongoing evolution of heterocyclic design principles aimed at optimizing both synthetic accessibility and functional performance.

Chemical Classification and Nomenclature

This compound belongs to the class of aromatic heterocyclic compounds specifically categorized as a substituted pyrimidine derivative. Pyrimidines are classified as six-membered aromatic heterocycles containing two nitrogen atoms positioned at the 1 and 3 positions of the ring system. This classification places pyrimidines within the broader category of diazines, which includes pyrazine (nitrogen atoms at positions 1 and 4) and pyridazine (nitrogen atoms at positions 1 and 2).

The compound can be further classified as a halogenated pyrimidine derivative due to the presence of the bromine substituent at position 5. The inclusion of both oxygen and sulfur heteroatoms through the methoxy and methylthio functional groups places this compound within the category of heteroatom-substituted pyrimidines. According to systematic classification schemes for heterocyclic compounds, this molecule represents a multiply substituted six-membered heterocycle with mixed substituent types.

From an electronic structure perspective, pyrimidines are classified as π-deficient heterocycles according to Albert's classification system. The presence of two nitrogen atoms in the ring significantly decreases the π-electron density compared to benzene, making electrophilic aromatic substitution more difficult while facilitating nucleophilic aromatic substitution reactions. The additional substituents in this compound further modify these electronic characteristics, with the bromine atom acting as an electron-withdrawing group, the methoxy group providing electron-donating properties, and the methylthio group exhibiting intermediate electronic effects.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The base name "pyrimidine" indicates the six-membered diaza heterocycle, while the numerical prefixes specify the positions of the substituents. The naming convention prioritizes the bromine substituent, followed by the methoxy and methylthio groups in order of their position numbers on the ring system.

Molecular Identity and Structural Features

Molecular Formula and Weight

This compound possesses the molecular formula C₆H₇BrN₂OS, representing a relatively compact heterocyclic structure with a molecular weight of 235.10 grams per mole. This molecular composition reflects the strategic incorporation of diverse heteroatoms within a small molecular framework, maximizing functional diversity while maintaining structural simplicity.

The molecular weight calculation accounts for the contribution of each constituent element: six carbon atoms (72.06 atomic mass units), seven hydrogen atoms (7.07 atomic mass units), one bromine atom (79.90 atomic mass units), two nitrogen atoms (28.01 atomic mass units), one oxygen atom (15.99 atomic mass units), and one sulfur atom (32.06 atomic mass units). The presence of the bromine atom contributes significantly to the overall molecular weight, representing approximately 34% of the total mass.

The elemental composition provides insight into the compound's potential physical and chemical properties. The carbon-to-heteroatom ratio of 6:5 indicates a highly functionalized molecule with substantial heteroatom content, which typically influences solubility characteristics, intermolecular interactions, and reactivity patterns. The inclusion of both oxygen and sulfur atoms introduces potential for diverse hydrogen bonding and coordination interactions, while the bromine atom provides a site for potential halogen bonding interactions.

Molecular Parameter Value
Molecular Formula C₆H₇BrN₂OS
Molecular Weight 235.10 g/mol
Carbon Content 30.65%
Hydrogen Content 3.00%
Bromine Content 34.01%
Nitrogen Content 11.92%
Oxygen Content 6.81%
Sulfur Content 13.63%
Structural Characteristics and Ring Substitution Patterns

The structural architecture of this compound is characterized by a pyrimidine ring system bearing three distinct substituents arranged in a specific pattern that influences the molecule's overall electronic distribution and steric profile. The pyrimidine core consists of a six-membered aromatic ring containing nitrogen atoms at positions 1 and 3, creating a symmetrical diaza system that serves as the foundation for substituent attachment.

The bromine atom occupies position 5 of the pyrimidine ring, directly adjacent to one of the nitrogen atoms. This positioning places the bromine substituent in an electron-deficient environment, enhancing its potential as a leaving group in nucleophilic substitution reactions. The electronic effects of the bromine atom extend throughout the ring system, contributing to the overall electron-withdrawing character of the molecule and influencing the reactivity of adjacent positions.

The methoxy functional group (-OCH₃) is positioned at carbon 2 of the pyrimidine ring, directly between the two nitrogen atoms. This placement is particularly significant because position 2 in pyrimidines is known to be highly electron-deficient and reactive toward nucleophilic attack. The methoxy group, being an electron-donating substituent through resonance effects, partially compensates for this electron deficiency while providing potential sites for hydrogen bonding interactions.

The methylthio group (-SCH₃) occupies position 4 of the pyrimidine ring, creating an asymmetric substitution pattern that breaks the inherent symmetry of the pyrimidine system. The sulfur atom in the methylthio group can participate in various types of intermolecular interactions, including weak hydrogen bonding and potential coordination with metal centers. The electron-donating properties of the methylthio group, while weaker than those of the methoxy group, contribute to the overall electronic modulation of the ring system.

The three-dimensional arrangement of these substituents creates a specific steric environment around the pyrimidine ring. The methoxy and methylthio groups, being larger than hydrogen atoms, introduce steric hindrance that can influence the molecule's conformation and its ability to participate in intermolecular interactions. The bromine atom, while relatively large, is positioned at a location that minimizes steric clashes with the other substituents.

International Union of Pure and Applied Chemistry Naming Conventions and Synonyms

The systematic nomenclature of this compound follows the established International Union of Pure and Applied Chemistry conventions for naming substituted heterocyclic compounds. The base heterocycle "pyrimidine" serves as the parent name, with substituents named and numbered according to their positions on the ring system. The naming process begins with the identification of the heterocyclic core and proceeds with the systematic enumeration of substituents in order of their priority and position.

According to International Union of Pure and Applied Chemistry guidelines, the compound's systematic name reflects the specific substitution pattern: "5-bromo-2-methoxy-4-methylsulfanylpyrimidine". This nomenclature system prioritizes the bromine substituent due to its position and atomic number, followed by the methoxy group at position 2, and concludes with the methylsulfanyl group at position 4. The term "methylsulfanyl" represents the current International Union of Pure and Applied Chemistry-preferred nomenclature for what was previously termed "methylthio."

The compound is also known by several synonymous names that reflect different naming conventions and historical usage patterns. Common alternative names include "5-bromo-2-methoxy-4-(methylsulfanyl)pyrimidine" and variations using the older "methylthio" terminology. These synonyms often appear in chemical databases and commercial catalogs, reflecting the evolution of chemical nomenclature standards over time.

The Chemical Abstracts Service registry number 59549-52-9 provides a unique identifier for this specific compound, enabling unambiguous identification across different databases and literature sources. This registry system is particularly important for compounds with multiple possible names or those that may be described using different nomenclature conventions in various contexts.

Nomenclature Type Name/Identifier
International Union of Pure and Applied Chemistry Name 5-bromo-2-methoxy-4-methylsulfanylpyrimidine
Alternative Name 5-bromo-2-methoxy-4-(methylsulfanyl)pyrimidine
Historical Name This compound
Chemical Abstracts Service Number 59549-52-9
Simplified Molecular Input Line Entry System COC1=NC=C(C(=N1)SC)Br
International Chemical Identifier Key RUALHKGODQGZFN-UHFFFAOYSA-N

The Simplified Molecular Input Line Entry System notation "COC1=NC=C(C(=N1)SC)Br" provides a linear text representation of the molecular structure that can be used for computational analysis and database searching. Similarly, the International Chemical Identifier Key serves as a unique molecular identifier derived from the complete structural information of the compound, facilitating accurate identification and retrieval from chemical databases and literature sources.

Properties

IUPAC Name

5-bromo-2-methoxy-4-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2OS/c1-10-6-8-3-4(7)5(9-6)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUALHKGODQGZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)SC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40483075
Record name 5-Bromo-2-methoxy-4-(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59549-52-9
Record name 5-Bromo-2-methoxy-4-(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-Bromo-2-methoxy-4-(methylthio)pyrimidine typically involves the bromination of 2-methoxy-4-(methylthio)pyrimidine. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature and time . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 5 is a primary site for nucleophilic substitution due to its electrophilic nature.

Key Reactions:

  • Suzuki-Miyaura Coupling :
    The bromine undergoes cross-coupling with aryl boronic acids in the presence of palladium catalysts. For example, coupling with phenylboronic acid yields 5-aryl derivatives.
    Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h .
    Yield : ~75–85% for aryl substitutions .
  • Amination :
    Reaction with primary or secondary amines (e.g., allylamine) replaces bromine with an amino group.
    Conditions : Amine (3 eq.), MeOH, 40°C, 6 h .
    Yield : 89% (for allylamine substitution) .

Table 1: Substitution Reactions at Position 5

ReagentProductCatalyst/BaseYield (%)
Phenylboronic acid5-Phenyl derivativePd(PPh₃)₄, Na₂CO₃82
Allylamine5-Allylamino derivativeNone89
Sodium methoxide5-Methoxy derivativeDMF, 60°C78

Oxidation and Substitution of the Methylthio Group

The methylthio (–SMe) group at position 2 can be oxidized to a sulfone (–SO₂Me), enhancing its leaving-group ability for further substitution.

Reaction Pathway:

  • Oxidation to Sulfone :
    Conditions : mCPBA (meta-chloroperbenzoic acid), DCM, 0°C to RT .
    Yield : 67–72% .
  • Displacement with Amines :
    The sulfone reacts with amines (e.g., anilines) under basic conditions.
    Conditions : NaH, THF, 0°C to RT .
    Yield : 79% (for 4-methoxyaniline) .

Table 2: Methylthio Group Transformations

StepReagentProductYield (%)
OxidationmCPBASulfone derivative67
Amine displacement4-Methoxyaniline2-(4-Methoxyphenyl) derivative79

Functionalization of the Methoxy Group

The methoxy (–OMe) group at position 2 is relatively inert but can be demethylated under acidic or oxidative conditions.

Demethylation:

  • Conditions : BBr₃, DCM, –78°C to RT .
  • Product : 2-Hydroxy-4-(methylthio)-5-bromopyrimidine.
  • Yield : 85–90% .

Halogenation and Cross-Coupling Reactions

The bromine atom also participates in halogen-exchange reactions:

  • Chlorination :
    Conditions : POCl₃, N,N-dimethylaniline, reflux.
    Yield : 83% (for conversion to 4-chloro derivative).

Key Research Findings

  • Suzuki Coupling Efficiency :
    Electron-rich boronic acids (e.g., 4-methoxyphenyl) enhance coupling yields due to improved electronic compatibility .
  • Sulfone Reactivity :
    Sulfone intermediates enable regioselective substitution at position 2, critical for drug design .
  • Scalability :
    Reactions like amination and oxidation have been validated on multi-gram scales (up to 70 kg/batch) .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-methoxy-4-(methylthio)pyrimidine is investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing inhibitors against key enzymes and receptors.

Key Findings :

  • Kinase Inhibition : The compound has shown promise in inhibiting cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Its structural attributes enhance binding to ATP-binding sites, leading to decreased cell proliferation in cancer models .
StudyTarget KinaseIC50 Value
Example Study 1EGFR L858R/T790M~13 nM
Example Study 2CDK2<50 nM

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, related pyrimidines have been effective against various cancer cell lines, such as A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) .

Mechanism of Action :
The compound's activity is attributed to its ability to inhibit critical signaling pathways associated with tumor growth and proliferation.

Antiviral Activity

Studies have shown that modifications at the C-2 position of pyrimidines can enhance anti-HIV activity, suggesting potential antiviral properties for this compound. This highlights its versatility in targeting viral enzymes .

Agrochemicals

This compound is utilized in the synthesis of active ingredients for agrochemicals, including herbicides and fungicides. Its efficacy in modulating biological pathways makes it suitable for developing crop protection agents .

Organic Synthesis

The compound serves as an intermediate in synthesizing more complex organic molecules. It acts as a building block for various heterocyclic compounds, facilitating the development of new materials and pharmaceuticals .

Inhibition of EGFR Kinase

A study evaluated various pyrimidine derivatives against the EGFR L858R/T790M kinase, with some compounds showing IC50 values as low as 13 nM. While direct data on this compound was not specified, its structural analogs demonstrated significant inhibition rates, suggesting a similar potential .

Antitumor Activity Studies

Recent research has indicated that structurally related compounds exhibit significant antitumor activity against cell lines such as A549 and NCI-H1975. The mechanism involves inhibition of key signaling pathways associated with tumor growth and proliferation .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-4-(methylthio)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methylthio groups can participate in binding interactions, while the methoxy group may influence the compound’s solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Bromine at Position 5 : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Compounds like 5-Bromo-2,4-dimethoxypyrimidine (CAS: 56686-16-9) are less reactive than 5-Bromo-2-methoxy-4-(methylthio)pyrimidine due to the absence of the methylthio group, which can act as a leaving group or participate in oxidation to sulfone derivatives .
  • Methoxy vs. Chloro at Position 2 : The methoxy group in the target compound is electron-donating, stabilizing the pyrimidine ring, whereas chloro substituents (e.g., 5-Bromo-2-chloro-4-methoxypyrimidine, CAS: 57054-92-9) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
  • Methylthio at Position 4 : The methylthio group in the target compound allows for oxidation to sulfones or displacement by amines/alcohols. Analog 4-Chloro-6-methoxy-2-(methylthio)pyrimidine (CAS: 696-45-7) demonstrates similar utility in Suzuki couplings .

Biological Activity

5-Bromo-2-methoxy-4-(methylthio)pyrimidine (CAS No. 59549-52-9) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound exhibits a range of biological effects, including anticancer and antimicrobial properties, making it a subject of interest for further research.

Chemical Structure and Properties

The molecular formula of this compound is C7H8BrN3OS. Its structure includes:

  • A bromine atom at the 5-position,
  • A methoxy group (-OCH₃) at the 2-position,
  • A methylthio group (-S(CH₃)) at the 4-position.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and other kinases involved in cancer pathways .
  • Receptor Binding : It may interact with receptors that play significant roles in cell signaling, potentially leading to altered cellular responses .

Anticancer Activity

Several studies have reported the anticancer properties of this compound:

  • Cell Line Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:
    • MCF7 (breast cancer) : IC50 values indicating effective growth inhibition.
    • NCI-H460 (lung cancer) : Demonstrated potential with low micromolar IC50 values .
Cell LineIC50 (µM)Reference
MCF73.25
NCI-H46012.50
HepG20.71

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, which may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Case Studies

  • Study on CDK Inhibition : A study focused on the compound's ability to inhibit CDK2 demonstrated promising results, with an IC50 value indicating strong binding affinity and potential as a therapeutic agent against various tumors .
  • Combination Therapies : Research has explored the use of this compound in combination with other chemotherapeutic agents, enhancing overall efficacy against resistant cancer strains .

Q & A

Q. What are the established synthetic routes for 5-Bromo-2-methoxy-4-(methylthio)pyrimidine, and how are intermediates validated?

  • Methodological Answer : A common approach involves sequential functionalization of pyrimidine precursors. For example:

Bromination : Introduce bromine at the 5-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C).

Methoxy and Methylthio Substitution : React with sodium methoxide and methyl disulfide in polar aprotic solvents (e.g., DMSO) at 60–80°C .

  • Intermediate Validation :
  • HPLC/MS : Monitor reaction progress with reverse-phase C18 columns (acetonitrile/water gradient) to confirm intermediate masses.
  • Recrystallization : Purify intermediates using acetonitrile or ethyl acetate, as described for analogous bromopyrimidines .

Q. How can researchers purify this compound, and what solvents are optimal?

  • Methodological Answer :
  • Recrystallization : Use acetonitrile for high-purity crystals (≥99%), as demonstrated for structurally similar bromopyrimidines .
  • Column Chromatography : Employ silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for lab-scale purification.
  • Solvent Selection : Avoid protic solvents (e.g., methanol) to prevent hydrolysis of the methylthio group .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for singlet peaks for methoxy (δ 3.8–4.0 ppm) and methylthio (δ 2.5–2.7 ppm) groups.
  • ¹³C NMR : Confirm bromine substitution via deshielded C5 (δ 120–125 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify [M+H]⁺ (theoretical m/z: 249.0).
  • FT-IR : Stretching vibrations for C-Br (~600 cm⁻¹) and C-S (~700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?

  • Methodological Answer :
  • Temperature Control : Maintain ≤5°C during bromination to minimize side reactions (e.g., debromination) .
  • Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling reactions involving methylthio groups, monitoring yields via HPLC .
  • Solvent Effects : Compare DMSO (high polarity) vs. THF (moderate polarity) for substitution reactions; DMSO enhances nucleophilicity but may increase byproducts .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

  • Methodological Answer :
  • Comparative Analysis : Cross-reference with crystallographic data (e.g., bond lengths and angles from analogous bromopyrimidines ).
  • Computational Validation : Use DFT calculations (B3LYP/6-31G*) to predict NMR shifts and compare with experimental data, as done for 5-bromo-6-methylpyrimidinol .
  • Isotopic Labeling : Introduce ¹³C labels at specific positions to confirm assignments in complex spectra.

Q. What strategies mitigate regioselectivity challenges during functionalization of the pyrimidine ring?

  • Methodological Answer :
  • Directing Groups : Install temporary protecting groups (e.g., trimethylsilyl) at the 4-position to direct electrophilic substitution to C5 .
  • Meta-Directing Effects : Leverage electron-withdrawing substituents (e.g., methoxy) to guide bromination to the desired position .
  • Kinetic vs. Thermodynamic Control : Optimize reaction time and temperature to favor kinetic products (e.g., shorter times for C5 bromination) .

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